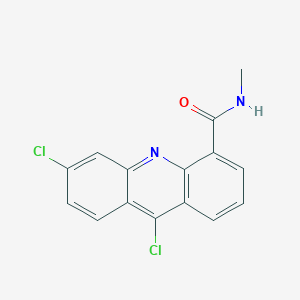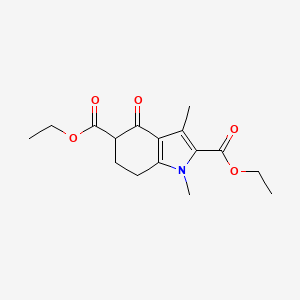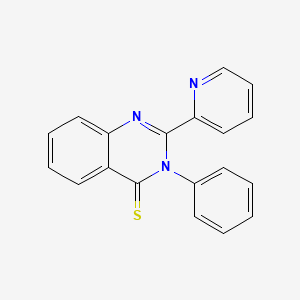
5-(1-(5-((5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-ylidene)methyl)-3-methyl-2H-pyrrol-2-ylidene)ethyl)-4-methyl-3-((trimethylsilyl)oxy)-1H-pyrrol-2-yl nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-(1-(5-((5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-ylidene)methyl)-3-methyl-2H-pyrrol-2-ylidene)ethyl)-4-methyl-3-((trimethylsilyl)oxy)-1H-pyrrol-2-yl nicotinate is a complex organic molecule featuring multiple pyrrole rings and a nicotinate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of pyrrole rings and their subsequent functionalization. The key steps typically include:
Formation of Pyrrole Rings: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Functionalization: The pyrrole rings are then functionalized with various substituents, including the trimethylsilyl group and the nicotinate ester. This involves reactions such as silylation and esterification under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo several types of chemical reactions, including:
Oxidation: The pyrrole rings can be oxidized to form pyrrole oxides.
Reduction: Reduction reactions can convert the pyrrole rings to pyrrolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole oxides, while reduction can produce pyrrolidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrrole rings can participate in π-π stacking interactions, while the nicotinate group can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(1-(5-((5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-ylidene)methyl)-3-methyl-2H-pyrrol-2-ylidene)ethyl)-4-methyl-1H-pyrrol-2-yl nicotinate: Similar structure but lacks the trimethylsilyl group.
5-(1-(5-((5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-ylidene)methyl)-3-methyl-2H-pyrrol-2-ylidene)ethyl)-4-methyl-3-((trimethylsilyl)oxy)-1H-pyrrol-2-yl acetate: Similar structure but with an acetate group instead of nicotinate.
Uniqueness
The presence of the trimethylsilyl group and the nicotinate ester makes this compound unique. These functional groups can impart specific electronic and steric properties, influencing its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C31H31N5O3Si |
|---|---|
Molekulargewicht |
549.7 g/mol |
IUPAC-Name |
[(5Z)-4-methyl-5-[1-[3-methyl-5-[(E)-[5-[(Z)-pyrrol-2-ylidenemethyl]pyrrol-2-ylidene]methyl]-1H-pyrrol-2-yl]ethylidene]-3-trimethylsilyloxypyrrol-2-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C31H31N5O3Si/c1-19-15-26(17-25-12-11-24(34-25)16-23-10-8-14-33-23)35-27(19)20(2)28-21(3)29(39-40(4,5)6)30(36-28)38-31(37)22-9-7-13-32-18-22/h7-18,35H,1-6H3/b23-16-,25-17+,28-20- |
InChI-Schlüssel |
VUIKKXIIOBBFII-PCDVHCSCSA-N |
Isomerische SMILES |
CC1=C(NC(=C1)/C=C/2\C=CC(=N2)/C=C\3/C=CC=N3)/C(=C\4/C(=C(C(=N4)OC(=O)C5=CN=CC=C5)O[Si](C)(C)C)C)/C |
Kanonische SMILES |
CC1=C(NC(=C1)C=C2C=CC(=N2)C=C3C=CC=N3)C(=C4C(=C(C(=N4)OC(=O)C5=CN=CC=C5)O[Si](C)(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2,2'-Bi-1H-pyrrole]-5,5'-dicarbothioamide, N,N'-dinonyl-](/img/structure/B12910981.png)


![4-Chloro-5-({[(4-methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12910994.png)
![7-[(4-Methoxyphenyl)methyl]-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12910995.png)

![2-[(2-Chloro-4-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12911009.png)



![4-(3-Hydroxyoct-1-en-1-yl)tetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B12911024.png)


